
2-(4-氟苯胺基)异烟酸
描述
2-(4-Fluoroanilino)isonicotinic acid is a chemical compound with the molecular formula C12H9FN2O2 . It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position of pyridine . The 2-(4-Fluoroanilino)isonicotinic acid molecule contains a fluoroaniline group, which is an organofluorine compound .
Synthesis Analysis
The synthesis of 2-(4-Fluoroanilino)isonicotinic acid or similar compounds often involves the use of isonicotinic acid hydrazide (INH) as a starting material . For instance, the synthesis of 2-(4’-carboxylphenyl)isonicotinic acid involves the mixture of III(0.1 mol, 29.9 g) and 10 g NaOH in 500 mL H2O, which is refluxed for 2 hours, and then cooled to room temperature .Molecular Structure Analysis
The molecular structure of 2-(4-Fluoroanilino)isonicotinic acid is characterized by the presence of a fluoroaniline group attached to an isonicotinic acid molecule . The dipole moment for similar compounds has been calculated using DFT/B3LYP level of theory 6-311++G (d, p) basis set .科学研究应用
合成和化学分析
对与 2-(4-氟苯胺基)异烟酸结构相关的化合物(例如 2-氟-4-溴联苯)的研究集中在制造具有潜在药物应用的材料的实用合成方法上 (Qiu 等,2009)。这些方法突出了此类化合物在药物化学和药物开发中合成复杂分子的重要性。
环境和毒理学研究
环境污染物及其毒理效应的分析通常涉及与 2-(4-氟苯胺基)异烟酸结构相似的化合物。例如,对 2,4-二氯苯氧乙酸 (2,4-D) 的综述讨论了其广泛使用以及对生态系统和人类健康的影响,提供了了解此类化学品的环境归宿和毒理学的重要见解 (Zuanazzi 等,2020)。
药理活性
在具有相似功能的化合物研究中,对药理性质的探索很明显。对异烟肼衍生物(它们具有异烟酸部分)的研究表明了对它们的抗分枝杆菌特性的研究,表明这种化学结构在药物化学和药物发现工作中的相关性 (Scior & Garcés-Eisele, 2006)。
生物降解和环境影响
对全氟烷基化学品微生物降解的研究提供了一个框架,用于理解像 2-(4-氟苯胺基)异烟酸这样的化合物如何在环境中表现以及它们如何被微生物作用分解。这项研究对于评估这些化学品的环境持久性和潜在污染风险至关重要 (Liu & Avendaño, 2013)。
营养保健和健康应用
对天然化合物及其健康益处的研究(例如绿原酸及其在各种治疗应用中的作用)与 2-(4-氟苯胺基)异烟酸 的潜在健康相关应用相类似。了解结构相似的化合物的生物活性可以指导对具有抗氧化、抗炎或抗菌特性的新型治疗剂的研究 (Naveed 等,2018)。
作用机制
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, have been used as antituberculosis drugs . These compounds inhibit the synthesis of keto- and metoxi-derivatives of mycolic acids .
Mode of Action
Isoniazid is acetylated rapidly, and some isoniazid is hydrolyzed directly to isonicotinic acid . The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid .
Biochemical Pathways
It is known that isonicotinic acid derivatives inhibit the synthesis of mycolic acids , which are essential components of the cell wall of Mycobacterium tuberculosis.
Pharmacokinetics
It is known that 2-fluoroaniline, a related compound, is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . N-acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
It can be inferred from the effects of isonicotinic acid derivatives, which inhibit the synthesis of mycolic acids , leading to the disruption of the cell wall of Mycobacterium tuberculosis.
Action Environment
It is known that the solubility of isonicotinic acid, a related compound, can be influenced by the solvent used .
生化分析
Biochemical Properties
2-(4-Fluoroanilino)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes involves the binding of 2-(4-Fluoroanilino)isonicotinic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain transport proteins, influencing the transport and distribution of other molecules within cells .
Cellular Effects
The effects of 2-(4-Fluoroanilino)isonicotinic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 2-(4-Fluoroanilino)isonicotinic acid can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been found to impact the expression of certain genes involved in metabolic processes, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Fluoroanilino)isonicotinic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2-(4-Fluoroanilino)isonicotinic acid has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways and gene expression . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluoroanilino)isonicotinic acid have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to 2-(4-Fluoroanilino)isonicotinic acid can lead to cumulative effects on cellular function, including alterations in cell proliferation and metabolic activity . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 2-(4-Fluoroanilino)isonicotinic acid vary with different dosages in animal models. At low doses, this compound has been found to exert minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Studies in animal models have shown that there is a threshold dose beyond which the toxic effects of 2-(4-Fluoroanilino)isonicotinic acid become pronounced, leading to significant physiological and biochemical changes . These findings highlight the importance of careful dosage optimization when using this compound in experimental settings.
Metabolic Pathways
2-(4-Fluoroanilino)isonicotinic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination from the body. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes and UDP-glucuronosyltransferases, which facilitate the conversion of 2-(4-Fluoroanilino)isonicotinic acid into more water-soluble metabolites for excretion . These metabolic processes are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of 2-(4-Fluoroanilino)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, 2-(4-Fluoroanilino)isonicotinic acid can bind to plasma proteins, influencing its distribution and accumulation in various tissues . These interactions play a critical role in determining the bioavailability and pharmacokinetics of the compound.
Subcellular Localization
The subcellular localization of 2-(4-Fluoroanilino)isonicotinic acid is an important factor in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . The presence of specific targeting signals and post-translational modifications can direct 2-(4-Fluoroanilino)isonicotinic acid to these compartments, where it can exert its effects on cellular processes . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the subsequent modulation of cellular functions.
属性
IUPAC Name |
2-(4-fluoroanilino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-1-3-10(4-2-9)15-11-7-8(12(16)17)5-6-14-11/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCLDFRYCGKPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651396 | |
| Record name | 2-(4-Fluoroanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868734-50-3 | |
| Record name | 2-(4-Fluoroanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

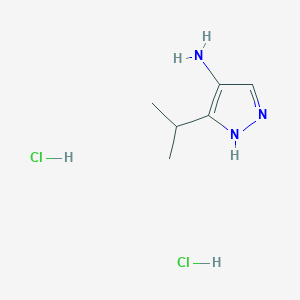
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate](/img/structure/B1460652.png)
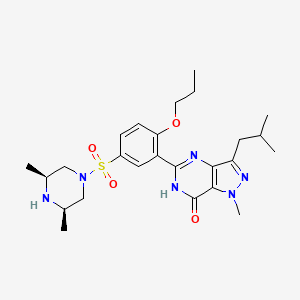
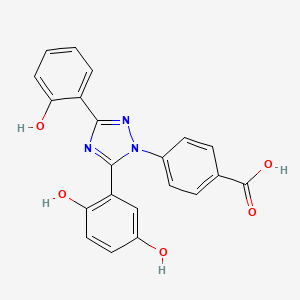
![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)

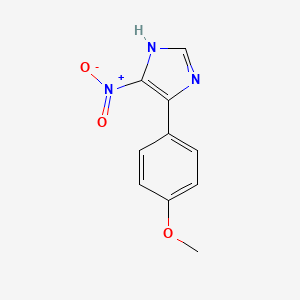


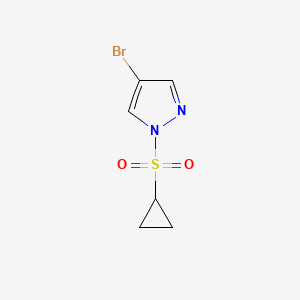
![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)


![5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1460672.png)